molecular formula C22H20N4O2 B7718679 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine

Cat. No. B7718679
M. Wt: 372.4 g/mol
InChI Key: HBPXSSUFFHLYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine, also known as MO-IMiD, is a promising compound that has shown potential in various scientific research applications. It is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have immunomodulatory properties. MO-IMiD, on the other hand, has been designed to have improved efficacy and fewer side effects than thalidomide.

Mechanism of Action

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine exerts its effects by binding to a protein called cereblon, which is involved in the regulation of cellular processes such as protein degradation and gene expression. By binding to cereblon, this compound can modulate the activity of various proteins that play a role in immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of cytokine production, inhibition of angiogenesis, and induction of apoptosis in cancer cells. It has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a critical role in the immune response.

Advantages and Limitations for Lab Experiments

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation is that it can be difficult to obtain in large quantities due to its complex synthesis method.

Future Directions

There are several potential future directions for the research and development of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Another area of interest is the development of new derivatives of this compound with improved properties. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify new therapeutic applications for this compound.

Synthesis Methods

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine can be synthesized using a multi-step process that involves the reaction of various starting materials. The exact synthesis method is proprietary information and has not been disclosed in the literature.

Scientific Research Applications

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)pyridin-2-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. It has been shown to have immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-5-7-16(8-6-15)14-24-21-19(4-3-13-23-21)22-25-20(26-28-22)17-9-11-18(27-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXSSUFFHLYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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